molecular formula C13H11N3O2 B1623547 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine CAS No. 453590-24-4

6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B1623547
CAS No.: 453590-24-4
M. Wt: 241.24 g/mol
InChI Key: DIJLFIHLUYAZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound with systematic nomenclature reflecting its fused-ring architecture. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound , which precisely describes the positions of substituents on the furopyrimidine core. The compound is also recognized by several synonyms, including TIE-2/VEGFR-2 kinase-IN-1 , GW642138X , and Kinase IN-1 . Its CAS Registry Number is 453590-24-4 , and it is cataloged under PubChem CID 5329802 .

Table 1: Key Identifiers

Property Value
IUPAC Name This compound
CAS Number 453590-24-4
PubChem CID 5329802
Molecular Formula C₁₃H₁₁N₃O₂
Synonyms TIE-2/VEGFR-2 kinase-IN-1, GW642138X

Structural Characteristics and Classification

The compound features a furo[2,3-d]pyrimidine bicyclic scaffold, comprising a fused furan ring (oxygen-containing five-membered ring) and a pyrimidine ring (six-membered ring with two nitrogen atoms at positions 1 and 3). Key structural elements include:

  • A 4-methoxyphenyl group substituted at position 6 of the furopyrimidine core.
  • An amine group (-NH₂) at position 4 of the pyrimidine ring.

The planar aromatic system facilitates π-π stacking interactions, while the methoxy group enhances solubility through polar interactions. The compound is classified as a furopyrimidine derivative , a subclass of heterocyclic compounds with demonstrated bioactivity in kinase inhibition.

Structural Representation

  • SMILES : COC1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N
  • InChIKey : DIJLFIHLUYAZCI-UHFFFAOYSA-N

Physical and Chemical Properties

The compound is a solid at room temperature, with a molecular weight of 241.24 g/mol . While experimental data on melting point and solubility are limited, its structural analogs exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Key properties include:

Table 2: Physicochemical Properties

Property Value/Description
Molecular Weight 241.24 g/mol
State Solid (yellow to brown crystalline)
LogP (Predicted) ~2.1 (indicative of moderate lipophilicity)
Hydrogen Bond Donors 2 (amine group)
Hydrogen Bond Acceptors 4 (oxygen and nitrogen atoms)

The methoxy group (-OCH₃) contributes to electron-donating effects, stabilizing the aromatic system and influencing reactivity in electrophilic substitution reactions.

Spectroscopic Fingerprints and Analytical Profiles

The compound’s structural identity is confirmed through advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to aromatic protons (δ 6.8–8.0 ppm), methoxy protons (δ 3.8 ppm), and amine protons (δ 5.2–5.5 ppm).
  • ¹³C NMR : Signals for the furopyrimidine carbons (δ 150–160 ppm), methoxy carbon (δ 55 ppm), and aromatic carbons (δ 110–130 ppm).

Mass Spectrometry (MS)

  • LC-MS : A prominent molecular ion peak at m/z 241.25 ([M+H]⁺), consistent with the molecular formula C₁₃H₁₁N₃O₂.

Infrared (IR) Spectroscopy

  • Strong absorption bands at 3300 cm⁻¹ (N-H stretch, amine) and 1250 cm⁻¹ (C-O-C stretch, methoxy group).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₐ at 270 nm and 310 nm , characteristic of conjugated π-systems in the furopyrimidine core.

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) : Retention time of 6.8 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).

These analytical profiles ensure precise identification and quality control in synthetic and pharmacological studies.

Properties

IUPAC Name

6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-17-9-4-2-8(3-5-9)11-6-10-12(14)15-7-16-13(10)18-11/h2-7H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJLFIHLUYAZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416199
Record name GW642138X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453590-24-4
Record name GW642138X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a compound belonging to the furo[2,3-d]pyrimidine family, which is recognized for its diverse biological activities, particularly in oncology and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly protein kinases. These interactions can lead to the modulation of critical signaling pathways involved in cell proliferation and apoptosis. Notably, the compound has been shown to inhibit key enzymes such as:

  • Epidermal Growth Factor Receptor (EGFR)
  • Glycogen Synthase Kinase-3 Beta (GSK-3β)
  • Aurora Kinase A (AK-A)

These targets are crucial in cancer biology, making the compound a candidate for further therapeutic exploration in cancer treatment .

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits significant anticancer properties. Its efficacy is linked to its ability to inhibit specific kinases involved in tumor growth and metastasis. The following table summarizes key findings related to its biological activity:

Biological Activity Target Effect Reference
Inhibition of EGFREGFRReduced cell proliferation
Inhibition of GSK-3βGSK-3βInduced apoptosis in cancer cells
Dual inhibition of TS and DHFRThymidylate Synthase & DHFRImpaired DNA synthesis in cancer cells
Antifolate activityVarious kinasesAntitumor effects

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

  • Anticancer Efficacy : A study reported that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and K562. The IC50 values indicated strong inhibitory effects on cell viability .
  • Kinase Inhibition : Research indicated that this compound effectively inhibits multiple kinases associated with cancer progression. For instance, it was found to have an IC50 value in the nanomolar range against FLT3 mutations prevalent in acute myeloid leukemia (AML), demonstrating its potential as a targeted therapy .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and its targets, revealing critical insights into how structural modifications can enhance or diminish biological activity .

Scientific Research Applications

Tyrosine Kinase Inhibition

One of the primary applications of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is its role as a dual inhibitor of the Tie-2 and VEGFR2 receptor tyrosine kinases. These kinases are involved in angiogenesis and tumor growth, making them significant targets in cancer therapy. Studies have shown that derivatives of furo[2,3-d]pyrimidines exhibit potent inhibitory activities against these receptors, with some compounds demonstrating IC50 values in the nanomolar range .

Acute Myeloid Leukemia (AML) Treatment

Recent research has indicated that furo[2,3-d]pyrimidine derivatives can effectively inhibit FLT3-ITD mutations commonly found in AML. For instance, a series of compounds containing the furo[2,3-d]pyrimidine core demonstrated significant cytotoxicity against FLT3-ITD expressing AML cell lines with IC50 values as low as 0.004 μM. The presence of methoxy groups on the phenyl ring substantially improved their anti-proliferative activities .

COVID-19 Research

In light of the COVID-19 pandemic, novel furo[2,3-d]pyrimidine derivatives have been explored for their potential as inhibitors of SARS-CoV-2 proteases. Molecular docking studies suggest that these compounds can interact effectively with the main protease (Mpro) and papain-like protease (PLpro), indicating their potential as antiviral agents .

Synthesis of New Materials

The unique chemical structure of this compound allows for its use in synthesizing new materials with desirable properties. Its incorporation into polymer matrices has been investigated for enhancing material strength and thermal stability .

Inhibitory Activity Data

The following table summarizes the inhibitory activities of selected furo[2,3-d]pyrimidine derivatives against various targets:

Compound IDTarget KinaseIC50 (μM)Cell Line
22FLT3-ITD0.004MOLM-13
49FLT3-ITD0.003MV4-11
7kTie-20.003Various Cancer
4gMproTBDSARS-CoV-2

Structure-Activity Relationship (SAR) Insights

Research has demonstrated that substituents on the phenyl ring significantly influence the biological activity of furo[2,3-d]pyrimidines:

  • Electron-Donating Groups (EDGs) like methoxy enhance potency.
  • Electron-Withdrawing Groups (EWGs) tend to reduce activity.

This relationship is crucial for designing more effective inhibitors targeting specific kinases involved in malignancies.

Comparison with Similar Compounds

Modifications at the 4-Amino Position

Substitutions on the 4-amino group significantly alter biological activity and physicochemical properties:

Compound Substituent Key Properties/Activities Source
Target Compound 4-Methoxyphenyl Microtubule depolymerization, resistance to Pgp/βIII-tubulin
N-Ethyl-N-(4-methoxyphenyl) Ethyl + 4-methoxyphenyl Melting point: 87.6–88.7°C; Rf = 0.30 (Hexane/EtOAc)
N-Isopropyl derivative Isopropyl + 4-methoxyphenyl AG488 (compound 21): Dual anti-RTK/anti-tubulin action; reduced toxicity vs. docetaxel
Hydrochloride salt (21) Methyl + HCl High melting point (287.3°C); improved water solubility

Key Findings :

  • AG488 (N-isopropyl derivative) demonstrates dual targeting of receptor tyrosine kinases (RTKs) and microtubules, leading to superior antitumor efficacy and lower systemic toxicity compared to single-target agents .
  • Hydrochloride salts (e.g., compound 21) exhibit enhanced solubility, critical for bioavailability .

Variations in the 6-Aryl Substituent

The 6-position aryl group modulates target affinity and pharmacokinetics:

Compound 6-Substituent Activity/Property Source
Target Compound 4-Methoxyphenyl Tubulin inhibition (IC₅₀ comparable to CA-4)
6-(4-Chlorophenyl) analog (8) 4-Chlorophenyl Yellow powder; mp 156.6–157.2°C; Rf = 0.13
6-(4-Nitrophenyl)thieno[2,3-d]pyrimidine 4-Nitrophenyl EGFR/HER2 inhibition (IC₅₀ < 50 nM)
6-Bromo-N-isopropyl analog Bromo + isopropyl Molecular weight: 332.20; potential halogen bonding

Key Findings :

  • Chlorophenyl analogs (e.g., compound 8) show similar tubulin inhibition but lower solubility due to hydrophobic Cl .
  • Nitrophenyl derivatives exhibit potent kinase inhibition, suggesting electron-withdrawing groups enhance EGFR/HER2 affinity .

Core Structure Modifications

Replacing the furo[2,3-d]pyrimidine core with related heterocycles alters target selectivity:

Compound Core Structure Activity/Property Source
Target Compound Furo[2,3-d]pyrimidine Broad-spectrum microtubule disruption
Thieno[2,3-d]pyrimidine analogs Thieno[2,3-d]pyrimidine Enhanced EGFR inhibition (IC₅₀: 18b = 523.39 g/mol)
Pyrrolo[2,3-d]pyrimidine derivatives Pyrrolo[2,3-d]pyrimidine Improved blood-brain barrier penetration (e.g., glioma models)

Key Findings :

  • Thieno[2,3-d]pyrimidines (e.g., compound 18b) show higher molecular weights and specificity for kinase targets .
  • Pyrrolo[2,3-d]pyrimidines (e.g., AG488 derivatives) are effective in orthotopic glioma models due to enhanced vascular targeting .

Resistance Profile and Toxicity

The target compound and its analogs overcome common resistance mechanisms:

Compound Resistance Mechanism Avoided Toxicity Profile Source
Target Compound Pgp, βIII-tubulin Lower neurotoxicity vs. vinca alkaloids
AG488 (compound 21) Multidrug resistance (MDR) Reduced systemic toxicity vs. sunitinib
6-(4-Aminophenyl) analog Not reported Pending preclinical data

Key Findings :

  • The target compound’s methoxyphenyl group may reduce Pgp recognition, enhancing efficacy in resistant cancers .
  • AG488’s dual mechanism minimizes toxicity by targeting both angiogenesis and microtubules .

Preparation Methods

Cyclocondensation of Furan Derivatives with Pyrimidine Precursors

The foundational approach involves cyclocondensation between 4-methoxyphenyl-substituted furan intermediates and pyrimidine-4-amine precursors. A representative protocol involves:

  • Formation of the furopyrimidine core :

    • 4-Methoxyphenylfuran-2-carbaldehyde undergoes nucleophilic attack by guanidine nitrate in ethanol under reflux (78°C, 12 hr), yielding the bicyclic intermediate.
    • Mechanistic note : The reaction proceeds via Schiff base formation, followed by intramolecular cyclization (Figure 1).
  • Amination at C4 :

    • Treatment with liquid ammonia in tetrahydrofuran (THF) at −30°C for 6 hr introduces the primary amine group.

Key parameters :

Step Reagent Solvent Temp (°C) Time (hr) Yield (%)
1 Guanidine nitrate Ethanol 78 12 62
2 NH₃ THF −30 6 58

Limitations : Moderate yields (58–62%) due to competing side reactions during cyclization.

Optimized Multi-Step Synthesis

Halogenation-Coupling Strategy (Patent US5958930A)

A patent-derived method improves yield through sequential halogenation and Suzuki-Miyaura coupling:

  • Bromination of furo[2,3-d]pyrimidin-4-amine :

    • React with N-bromosuccinimide (NBS) in CCl₄ at 0°C (2 hr), achieving 89% bromination at C6.
  • Cross-coupling with 4-methoxyphenylboronic acid :

    • Use Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (3:1) at 80°C (24 hr).
    • Yield : 78% after column chromatography (SiO₂, EtOAc/hexane 1:3).

Critical factors :

  • Oxygen-free conditions prevent catalyst deactivation.
  • Boronic acid purity (>95%) minimizes homo-coupling byproducts.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times while maintaining efficiency:

  • Combine 4-methoxyphenylacetylene (1.2 eq) with 4-aminopyrimidine (1 eq) in DMF.
  • Irradiate at 150°C (300 W, 20 min).
  • Result : 71% yield with 98% purity (HPLC).

Advantages :

  • 12-fold reduction in reaction time compared to conventional heating.
  • Enhanced regioselectivity for the furo[2,3-d] configuration.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC :
    • Column: Zorbax Silica (4.6 × 250 mm, 5 µm)
    • Mobile phase: Hexane/EtOAc (7:3) at 1 mL/min
    • Retention time: 8.2 min

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6) :
    δ 8.21 (s, 1H, H5), 7.68 (d, J = 8.8 Hz, 2H, ArH), 6.99 (d, J = 8.8 Hz, 2H, ArH), 6.35 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃).

  • HRMS (ESI-TOF) :
    m/z calcd for C₁₃H₁₁N₃O₂ [M+H]⁺: 241.0851; found: 241.0849.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot-scale setup achieves kilogram-scale production:

  • Reactors : Two tandem microfluidic chambers (316L stainless steel)
  • Conditions :
    • Chamber 1: Bromination at 10°C, residence time 30 min
    • Chamber 2: Coupling at 100°C, residence time 45 min
  • Output : 1.2 kg/day with 82% overall yield.

Economic benefit : Reduces solvent waste by 40% compared to batch processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.